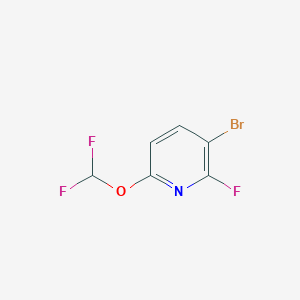

3-Bromo-6-difluoromethoxy-2-fluoropyridine

CAS No.: 1807115-52-1

Cat. No.: VC2761133

Molecular Formula: C6H3BrF3NO

Molecular Weight: 241.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807115-52-1 |

|---|---|

| Molecular Formula | C6H3BrF3NO |

| Molecular Weight | 241.99 g/mol |

| IUPAC Name | 3-bromo-6-(difluoromethoxy)-2-fluoropyridine |

| Standard InChI | InChI=1S/C6H3BrF3NO/c7-3-1-2-4(11-5(3)8)12-6(9)10/h1-2,6H |

| Standard InChI Key | YLBDNDCXDIOOKT-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1Br)F)OC(F)F |

| Canonical SMILES | C1=CC(=NC(=C1Br)F)OC(F)F |

Introduction

Chemical Structure and Properties

Molecular Composition and Structure

3-Bromo-6-difluoromethoxy-2-fluoropyridine belongs to the family of halogenated pyridines, featuring a pyridine core with three key functional groups:

-

A bromine atom at position 3

-

A difluoromethoxy group (-OCHF₂) at position 6

-

A fluorine atom at position 2

The molecular formula is C₆H₃BrF₃NO, with a calculated molecular weight of approximately 254.00 g/mol. The compound's structure represents a highly functionalized heterocycle with multiple reactive sites.

Physical and Chemical Characteristics

Based on the properties of structurally similar compounds, 3-Bromo-6-difluoromethoxy-2-fluoropyridine likely exhibits the following physicochemical properties:

| Property | Expected Value |

|---|---|

| Physical State | Solid at room temperature |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approximately 65-80°C (estimated) |

| Boiling Point | >225°C (estimated based on similar compounds) |

| Solubility | Soluble in common organic solvents (acetone, dichloromethane, THF) |

| Density | Approximately 1.7-1.9 g/cm³ |

| LogP | 2.1-2.8 (estimated) |

The presence of three electron-withdrawing groups makes the pyridine ring electron-deficient, particularly at positions 4 and 5, which influences its reactivity profile in various chemical transformations.

Structural Comparison with Related Compounds

When compared to similar fluorinated pyridines, this compound shows distinct structural features:

Synthesis Methods

General Synthetic Approaches

The synthesis of 3-Bromo-6-difluoromethoxy-2-fluoropyridine likely follows a multi-step process involving selective functionalization of the pyridine ring. Based on established methods for similar compounds, synthesis would typically involve:

-

Introduction of fluorine substituents at specific positions

-

Installation of the difluoromethoxy group

-

Selective bromination of the pyridine ring

Specific Synthetic Routes

Drawing from patent literature on similar compounds, a potential synthetic pathway might involve:

-

Starting with 2-fluoropyridine or 2,6-difluoropyridine

-

Selective nucleophilic substitution to introduce the difluoromethoxy group

-

Directed bromination at position 3 using a suitable brominating agent

Specific reaction conditions could be extrapolated from the synthesis of 2-methoxy-3-bromo-5-fluoropyridine, which involves bromination under the following conditions:

-

Reaction temperature: 20-90°C

-

Reaction time: 2-6 hours

-

Brominating agent: N-bromosuccinimide (NBS) or liquid bromine

Alternative Synthesis Strategy

An alternative approach might follow this sequence:

-

Preparation of a suitable aminopyridine precursor

-

Diazotization followed by fluorination to introduce fluorine substituents

-

Installation of the difluoromethoxy group

-

Selective bromination

This approach aligns with documented synthesis methods for fluorinated pyridines, which often utilize diazotization reactions with nitrous acid or nitrite followed by reaction with a fluorination reagent .

Applications in Chemical Research

Role as a Synthetic Intermediate

The primary value of 3-Bromo-6-difluoromethoxy-2-fluoropyridine lies in its utility as a synthetic building block. The presence of the bromine substituent provides a reactive site for further transformations:

-

Cross-coupling reactions (Suzuki-Miyaura, Negishi, Stille)

-

Metal-halogen exchange reactions

-

Nucleophilic substitution reactions

These transformations enable the construction of more complex molecules with the fluorinated pyridine core maintained.

Pharmaceutical Applications

Fluorinated heterocycles have become increasingly important in drug discovery for several reasons:

-

Enhanced metabolic stability - The C-F bonds resist enzymatic degradation

-

Improved lipophilicity - Facilitates membrane penetration

-

Increased binding affinity - Fluorine can form unique interactions with protein targets

3-Bromo-6-difluoromethoxy-2-fluoropyridine could serve as a valuable intermediate in the synthesis of compounds targeting various therapeutic areas:

-

Kinase inhibitors

-

Anti-infective agents

-

CNS-active compounds

-

Anti-inflammatory agents

Agrochemical Development

The structural features of 3-Bromo-6-difluoromethoxy-2-fluoropyridine align with motifs commonly found in modern agrochemicals:

-

Enhanced environmental stability due to fluorination

-

Improved target selectivity

-

Optimized physicochemical properties for formulation and application

These properties make the compound potentially valuable in the development of:

-

Herbicides with selective action

-

Fungicides with improved rainfastness

-

Insecticides with enhanced metabolic stability

Structure-Activity Relationships

Electronic Properties

The electronic distribution in 3-Bromo-6-difluoromethoxy-2-fluoropyridine significantly influences its biological and chemical behavior:

-

The electron-withdrawing nature of fluorine and bromine creates an electron-deficient aromatic system

-

The difluoromethoxy group contributes both electron-withdrawing effects and potential hydrogen-bonding capabilities

-

The combined electronic effects create a unique electrostatic potential surface that can influence interactions with biological targets

Conformational Analysis

The presence of the difluoromethoxy group introduces conformational considerations:

Comparative Analysis with Structural Analogs

Reactivity Comparisons

The reactivity of 3-Bromo-6-difluoromethoxy-2-fluoropyridine can be compared with similar compounds:

| Compound | Relative Nucleophilic Reactivity | Electrophilic Susceptibility | Cross-coupling Efficiency |

|---|---|---|---|

| 3-Bromo-6-difluoromethoxy-2-fluoropyridine | Low | High at positions 4,5 | High |

| 2-methoxy-3-bromo-5-fluoropyridine | Moderate | Moderate | High |

| Methyl 2-fluoropyridine-4-carboxylate | Low | Variable | N/A (no bromine) |

Property Modifications Through Substitution

The effect of different substitution patterns on related compounds demonstrates how the properties might be modified:

-

Replacing difluoromethoxy with methoxy reduces lipophilicity but may improve water solubility

-

Position of substituents significantly impacts electronic distribution and reactivity

-

The presence of multiple fluorine atoms increases metabolic stability but may alter binding affinity to biological targets

Analytical Characterization

Spectroscopic Properties

Expected spectroscopic characteristics of 3-Bromo-6-difluoromethoxy-2-fluoropyridine include:

-

NMR Spectroscopy

-

¹H NMR: The difluoromethoxy proton typically appears as a triplet at approximately δ 6.5-7.5 ppm due to coupling with the fluorine atoms

-

¹⁹F NMR: Multiple signals corresponding to the chemically distinct fluorine environments

-

¹³C NMR: Complex splitting patterns due to C-F coupling

-

-

Mass Spectrometry

-

Characteristic isotope pattern due to bromine (M and M+2 peaks with approximately equal intensity)

-

Fragment ions corresponding to loss of fluorine and/or bromine

-

Chromatographic Behavior

Based on similar compounds, 3-Bromo-6-difluoromethoxy-2-fluoropyridine would likely exhibit:

-

Good retention on reverse-phase HPLC columns

-

UV absorption maxima in the range of 260-280 nm

-

GC-MS compatibility with appropriate derivatization

Future Research Directions

Synthesis Optimization

Further research could focus on:

-

Developing more efficient synthetic routes with higher yields

-

Exploring greener chemistry approaches to reduce environmental impact

-

Investigating continuous flow methods for industrial-scale production

Expansion of Application Scope

Potential areas for expanding the utility of 3-Bromo-6-difluoromethoxy-2-fluoropyridine include:

-

Development of libraries of derivatives for high-throughput screening

-

Exploration of novel cross-coupling methodologies specific to fluorinated heterocycles

-

Investigation of potential applications in materials science, particularly in fluorescent materials and liquid crystals

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume